

2-(Aminomethyl)-5-bromophenol synthesis pathway

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Compound of Interest

Compound Name: 2-(Aminomethyl)-5-bromophenol

Cat. No.: B3012886

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An In-depth Technical Guide to the Synthesis of **2-(Aminomethyl)-5-bromophenol**

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining **2-(aminomethyl)-5-bromophenol**, a valuable substituted phenol derivative. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the strategic considerations behind different synthetic routes, offering detailed experimental insights and explaining the causality behind methodological choices. The guide emphasizes scientific integrity through validated protocols and authoritative references, ensuring a trustworthy and expert-driven narrative. Visual diagrams of reaction pathways and structured data tables are included to facilitate understanding and application.

Introduction and Strategic Overview

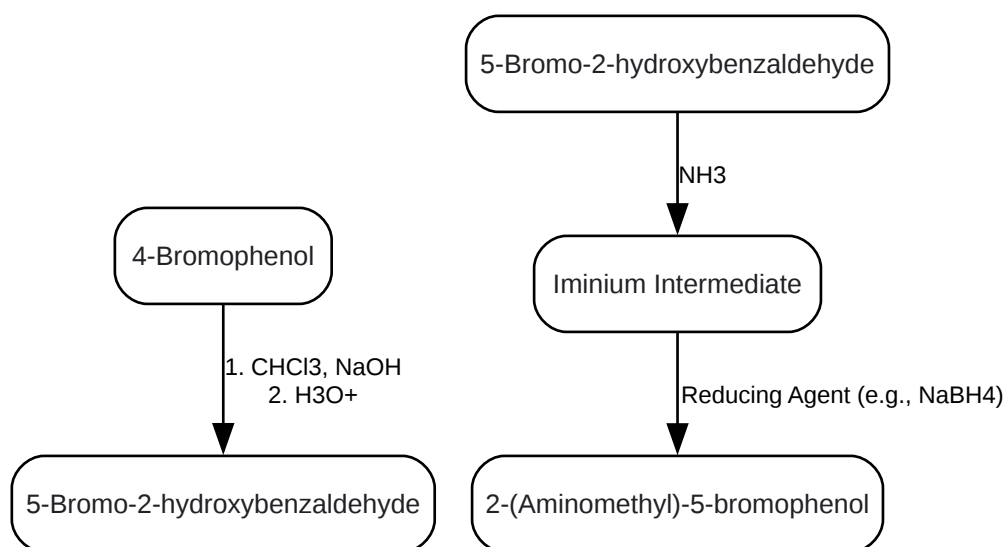
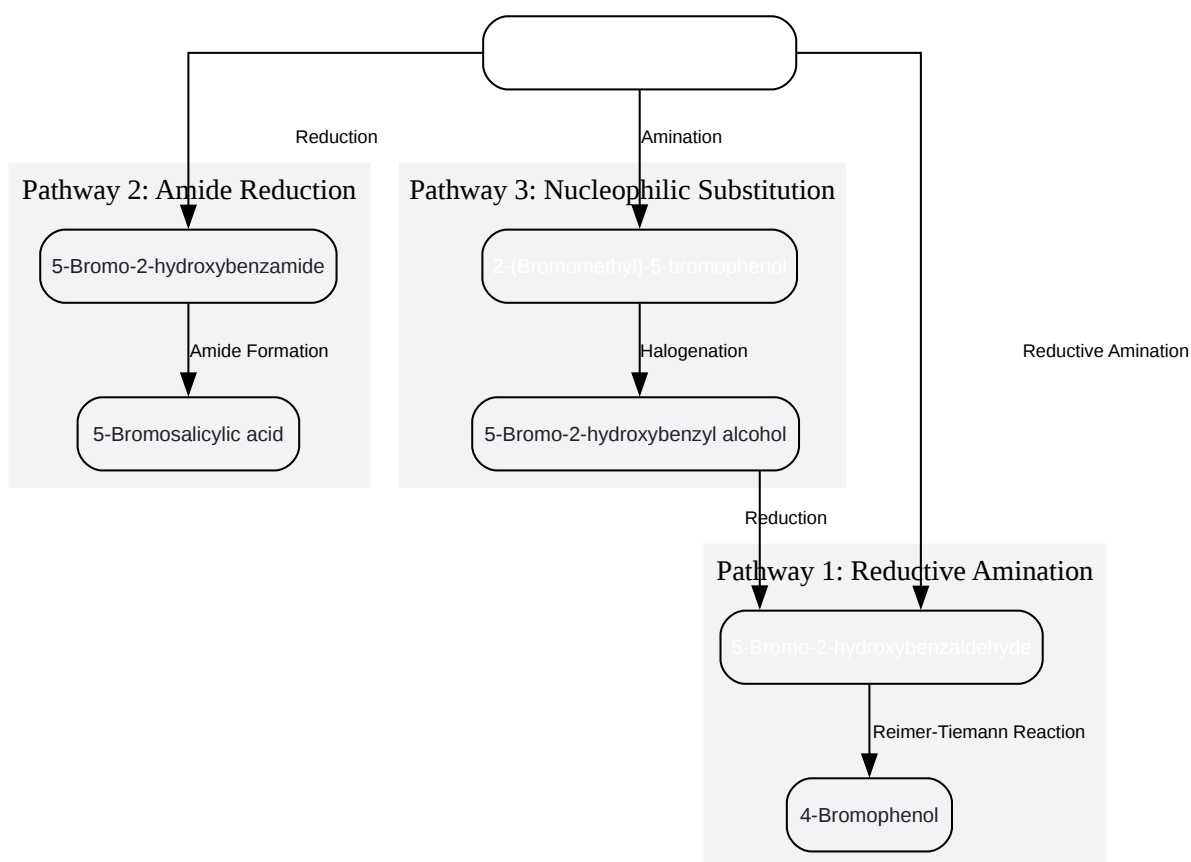
2-(Aminomethyl)-5-bromophenol is a bifunctional organic molecule featuring a phenol ring substituted with both an aminomethyl and a bromo group. This unique substitution pattern makes it a potentially valuable building block in medicinal chemistry and material science. The presence of a primary amine, a phenolic hydroxyl group, and a bromine atom offers multiple reaction sites for further functionalization, enabling the synthesis of more complex molecules.

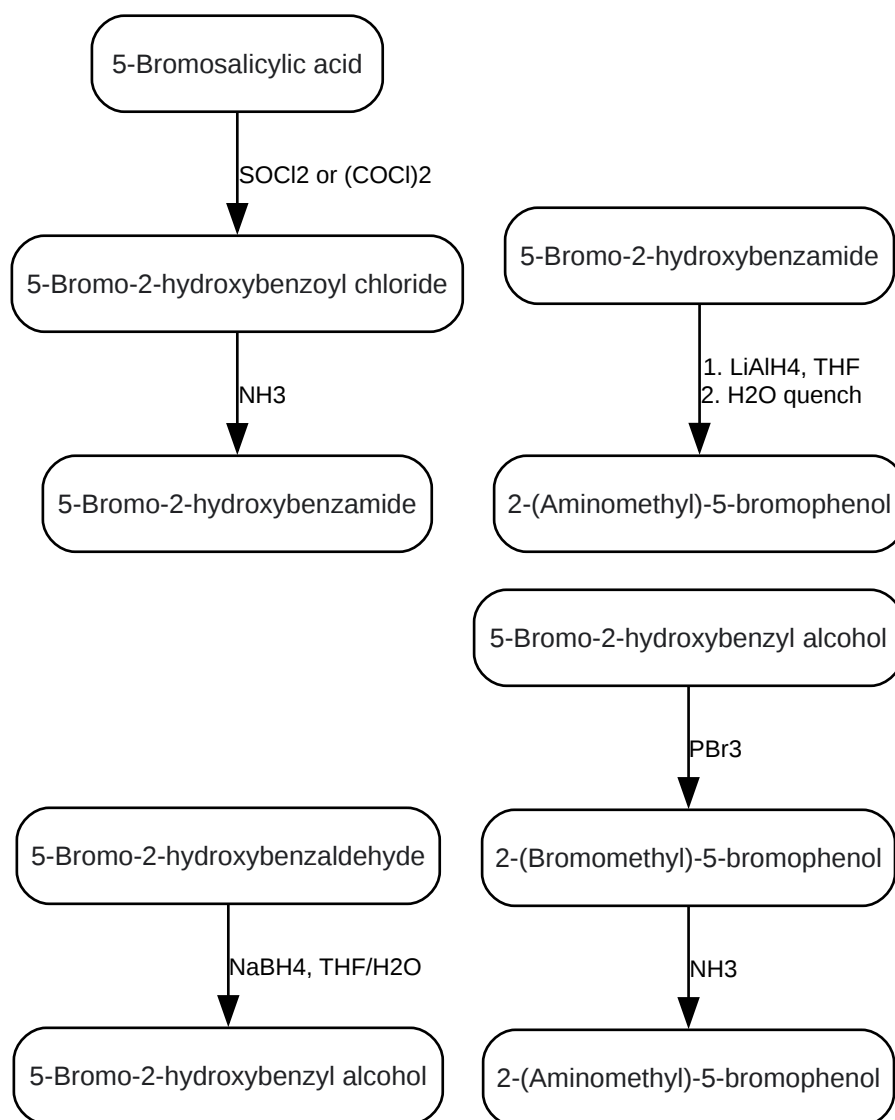
The synthesis of this target molecule can be approached through several strategic disconnections. A retrosynthetic analysis reveals three primary pathways, each with its own set of advantages and challenges. The choice of a particular pathway will depend on factors such

as the availability of starting materials, desired scale, and tolerance of functional groups in subsequent synthetic steps.

Retrosynthetic Analysis

A logical approach to the synthesis of **2-(aminomethyl)-5-bromophenol** begins with a retrosynthetic analysis to identify key intermediates and viable starting materials.





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